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Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model
for the human inflammatory demyelinating disease of the central nervous system (CNS),
multiple sclerosis (MS). The pathogenesis of EAE is primarily driven by myelin-specific T helper
(Th) cells, particularly Thl and Th17 cells, which infiltrate the CNS and initiate an inflammatory
cascade leading to demyelination and axonal damage. Retinoid-acid-receptor-related orphan
receptor gamma t (RORVyt) is a key transcription factor for the differentiation and function of
Th17 cells, making it a promising therapeutic target for autoimmune diseases.

TMP778 is a potent and selective inverse agonist of RORyt. While extensive data is available
for its efficacy in experimental autoimmune uveitis (EAU), another Th17-mediated autoimmune
disease, direct quantitative data on its administration in EAE is limited. These application notes
provide a comprehensive overview of the proposed use of TMP778 in the EAE model, based
on its known mechanism of action, data from related models, and established EAE protocols.

Mechanism of Action of TMP778

TMP778 functions as an inverse agonist of RORyt, a master regulator of Th17 cell
differentiation. By binding to RORyt, TMP778 inhibits its transcriptional activity, leading to a
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downstream reduction in the production of pro-inflammatory cytokines, most notably
Interleukin-17A (IL-17A), IL-17F, and IL-22. Studies in EAU have also demonstrated that
TMP778 can unexpectedly suppress the Thl response, leading to reduced production of
Interferon-gamma (IFN-y)[1][2]. This dual action on both Th17 and Thl pathways makes
TMP778 a compelling candidate for the treatment of EAE.

Signaling Pathway of RORyt in Th17 Differentiation and
Inhibition by TMP778
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Caption: RORyt signaling in Th17 differentiation and its inhibition by TMP778.

Quantitative Data Summary

While specific data for TMP778 in EAE is not readily available, the following table summarizes
the effects of TMP778 in the EAU model, which provides a strong rationale for its use in EAE.
Additionally, data for another RORyt inhibitor, SR1001, in EAE is included for reference.
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Parameter

TMP778 in EAU[1][3]

SR1001 in EAE[4]

Animal Model

B10.A mice immunized with
interphotoreceptor retinoid-
binding protein (IRBP)

C57BL/6 mice immunized with
myelin oligodendrocyte
glycoprotein (MOG) 35-55

Treatment Regimen

Subcutaneous injection, twice

daily

Intraperitoneal injection, twice
daily (25 mg/kg)

Efficacy

Significantly inhibited the
development of EAU (p < 0.01)

Delayed onset and reduced

clinical severity of EAE

Cytokine Modulation

- Significantly reduced
production of IFN-y (p < 0.001)
and IL-17 (p £0.01) in
response to IRBP.- Strongly
inhibited the release of IL-17

from sensitized splenocytes.

- Repressed ll17a mRNA
expression by ~60% in the
spinal cord.- Reduced I121 and
122 mRNA expression in the

spinal cord.

Cellular Effects

Suppressed both Thl and
Th17 responses.

Suppressed Th17 cell
differentiation and cytokine

expression.

Experimental Protocols
l. Induction of Experimental Autoimmune
Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin
Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

e Female C57BL/6 mice, 8-12 weeks old

« MOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

o Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
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Pertussis toxin (PTX)

Sterile Phosphate Buffered Saline (PBS)

Sterile syringes and needles (27G)

Emulsifying needle or device

Procedure:

e Preparation of MOG/CFA Emulsion:

o On the day of immunization (Day 0), prepare the MOG/CFA emulsion.

o Dissolve MOG 35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
o Prepare CFA containing 4 mg/mL of M. tuberculosis.

o Create a 1.1 emulsion of the MOG 35-55 solution and CFA. This can be achieved by
drawing the two solutions into separate syringes and connecting them with an emulsifying
needle, then passing the mixture back and forth until a thick, stable emulsion is formed. A
drop of the emulsion should not disperse when placed in water.

e Immunization:
o Anesthetize the mice lightly.

o Inject 100 pL of the MOG/CFA emulsion subcutaneously into two sites on the flank of each
mouse (total volume of 200 pL per mouse).

e Pertussis Toxin Administration:

o On Day 0, shortly after immunization, administer 200 ng of PTX in 100 uL of sterile PBS
via intraperitoneal (i.p.) injection.

o Repeat the PTX injection on Day 2.

Il. Preparation and Administration of TMP778
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Note: The following protocol is a proposed guideline based on the administration of TMP778 in
EAU models and other RORyt inhibitors in EAE. The optimal dose and administration route for
TMP778 in EAE should be determined empirically.

Materials:
e TMP778

» Vehicle for dissolution (e.g., DMSO, followed by dilution in corn oil or a suitable agueous
vehicle)

o Sterile syringes and needles
Procedure:
e Preparation of TMP778 Solution:
o Prepare a stock solution of TMP778 in a suitable solvent like DMSO.

o For administration, dilute the stock solution to the desired final concentration in a vehicle
such as corn oil or a solution of 0.5% methylcellulose and 0.25% Tween 80 in water. The
final concentration of DMSO should be kept low to avoid toxicity.

o A suggested starting dose, based on other RORyt inhibitors, is in the range of 10-50
mg/kg.

¢ Administration of TMP778:

o Prophylactic Treatment: Begin administration on the day of immunization (Day 0) or one
day prior.

o Therapeutic Treatment: Begin administration upon the onset of clinical signs of EAE (e.qg.,
when a mouse reaches a clinical score of 1.0).

o Administer TMP778 subcutaneously or orally (by gavage) once or twice daily. The EAU
study with TMP778 used twice-daily subcutaneous injections.

lll. Clinical Assessment of EAE
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Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Body
weight should also be recorded daily.

EAE Scoring Scale:

0.0: No clinical signs.

e 0.5: Distal limp tail.

e 1.0: Complete limp tail.

e 1.5: Limp tail and hind limb weakness (unsteady gait).

e 2.0: Partial hind limb paralysis (one leg paralyzed).

o 2.5: Partial hind limb paralysis (both legs have some paralysis).
e 3.0: Complete hind limb paralysis.

e 3.5: Complete hind limb paralysis and forelimb weakness.

e 4.0: Moribund (quadriplegic).

e 5.0: Death.

Experimental Workflow
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Caption: Experimental workflow for TMP778 administration in EAE.

Concluding Remarks

TMP778, as a selective RORyt inhibitor, holds significant promise for the treatment of EAE by
targeting the pathogenic Th17 cell response and potentially the Thl response as well. The
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provided protocols offer a framework for initiating studies on the efficacy of TMP778 in this
preclinical model of multiple sclerosis. Researchers are encouraged to perform dose-response
studies to determine the optimal therapeutic window for TMP778 in the EAE model. Further
investigations into the precise molecular and cellular mechanisms of TMP778 in the context of
neuroinflammation will be crucial for its development as a potential therapeutic for multiple
sclerosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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